molecular formula C17H21N3 B7464183 1-Benzyl-4-(pyridin-2-ylamino)piperidine

1-Benzyl-4-(pyridin-2-ylamino)piperidine

Cat. No. B7464183
M. Wt: 267.37 g/mol
InChI Key: KHSFZCPGVFDBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(pyridin-2-ylamino)piperidine, also known as BPIP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a piperidine-based compound that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine is not fully understood. However, it has been proposed that 1-Benzyl-4-(pyridin-2-ylamino)piperidine exerts its therapeutic effects by modulating various signaling pathways in cells. In cancer cells, 1-Benzyl-4-(pyridin-2-ylamino)piperidine induces apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In Alzheimer's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine reduces the accumulation of amyloid-beta plaques by inhibiting the gamma-secretase enzyme. In Parkinson's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine protects dopaminergic neurons by inhibiting the oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to have various biochemical and physiological effects in cells. In cancer cells, 1-Benzyl-4-(pyridin-2-ylamino)piperidine induces apoptosis and cell cycle arrest. In Alzheimer's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine protects dopaminergic neurons and improves motor function. 1-Benzyl-4-(pyridin-2-ylamino)piperidine has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-Benzyl-4-(pyridin-2-ylamino)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and has shown promising results in various therapeutic applications. However, 1-Benzyl-4-(pyridin-2-ylamino)piperidine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 1-Benzyl-4-(pyridin-2-ylamino)piperidine. One direction is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more effective formulations of 1-Benzyl-4-(pyridin-2-ylamino)piperidine that can improve its solubility and half-life. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine and to identify potential side effects. Overall, 1-Benzyl-4-(pyridin-2-ylamino)piperidine shows great promise as a therapeutic agent, and further research is needed to fully explore its potential.

Scientific Research Applications

1-Benzyl-4-(pyridin-2-ylamino)piperidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to protect dopaminergic neurons and improve motor function.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-6-15(7-3-1)14-20-12-9-16(10-13-20)19-17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSFZCPGVFDBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(pyridin-2-ylamino)piperidine

Synthesis routes and methods

Procedure details

Prepared from 2-bromopyridine and 1-benzyl-4-aminopiperidine using Method A-B.
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